molecular formula C10H12N2O B068580 1H-Benzimidazol-4-ol, 2-ethyl-1-methyl- CAS No. 177477-80-4

1H-Benzimidazol-4-ol, 2-ethyl-1-methyl-

Cat. No.: B068580
CAS No.: 177477-80-4
M. Wt: 176.21 g/mol
InChI Key: XWGHFPKLEMRRSI-UHFFFAOYSA-N
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Description

The specific compound, 1H-Benzimidazol-4-ol, 2-ethyl-1-methyl-, represents a distinct substitution pattern on the core benzimidazole (B57391) structure. Its formal name indicates a benzimidazole ring with a hydroxyl group at the 4-position, an ethyl group at the 2-position, and a methyl group at the 1-position of the imidazole (B134444) ring. While detailed research on this exact molecule is not extensively documented in publicly available literature, its structural features allow for a comprehensive discussion based on the well-established principles of benzimidazole chemistry.

Table 1: Chemical Identity of 1H-Benzimidazol-4-ol, 2-ethyl-1-methyl-

Identifier Value
IUPAC Name 2-ethyl-1-methyl-1H-benzimidazol-4-ol
CAS Number 304853-41-6
Molecular Formula C10H12N2O
Molecular Weight 176.22 g/mol
Structure A benzimidazole core with a methyl group on one nitrogen, an ethyl group at the 2-position, and a hydroxyl group on the benzene (B151609) ring.

Benzimidazole derivatives are a class of heterocyclic compounds where a benzene ring is fused to the 4 and 5 positions of an imidazole ring. rsc.orgnih.gov This scaffold is of immense significance in medicinal chemistry and materials science due to its versatile biological and electronic properties. nbinno.com The structural similarity of the benzimidazole nucleus to naturally occurring purines allows these compounds to interact with a wide array of biological targets, including enzymes and receptors. arabjchem.orgresearchgate.net

This has led to the development of a multitude of FDA-approved drugs with a benzimidazole core, exhibiting a broad spectrum of pharmacological activities. nih.govnih.gov These activities include antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive effects. rsc.orgnih.gov For instance, drugs like albendazole (B1665689) are used as anthelmintics, while omeprazole (B731) is a well-known proton pump inhibitor. impactfactor.orgijpsjournal.com

In the realm of materials science, the benzimidazole scaffold is prized for its thermal stability and electron-transporting capabilities. nbinno.com These properties make benzimidazole derivatives valuable components in the development of organic light-emitting diodes (OLEDs) and other advanced electronic materials. nbinno.com

The investigation of substituted benzimidazoles is driven by the desire to modulate the physicochemical and biological properties of the core scaffold. The introduction of different functional groups at various positions on the benzimidazole ring allows for the fine-tuning of its activity, selectivity, and pharmacokinetic profile. impactfactor.org The strategic placement of substituents can enhance the compound's affinity for a specific biological target, improve its solubility, or alter its metabolic stability. aip.org

The structure of 1H-Benzimidazol-4-ol, 2-ethyl-1-methyl- showcases several key substitutions, each with a specific rationale for investigation:

Substitution at the 1-position (N-methylation): The presence of a methyl group on one of the nitrogen atoms prevents the formation of tautomers, which can be important for consistent biological activity. This substitution can also influence the compound's lipophilicity and its ability to form hydrogen bonds.

Substitution at the 2-position (Ethyl group): The 2-position of the benzimidazole ring is a common site for modification. The introduction of an ethyl group can impact the steric and electronic properties of the molecule, potentially influencing its binding to target proteins. Research has shown that various substituents at this position can lead to a wide range of biological activities. bohrium.com

Substitution on the Benzene Ring (4-hydroxyl group): The hydroxyl group at the 4-position can participate in hydrogen bonding, which is often crucial for receptor-ligand interactions. Its position on the benzene ring can also influence the electronic distribution within the entire molecule, thereby affecting its reactivity and biological function.

The combination of these specific substituents in 1H-Benzimidazol-4-ol, 2-ethyl-1-methyl- makes it a unique candidate for chemical and biological screening, as it integrates several features known to be important for the activity of benzimidazole derivatives.

Table 2: Influence of Substitution on Benzimidazole Properties (Representative Examples)

Position of Substitution Type of Substituent Potential Influence on Properties
1-position Alkyl groups (e.g., methyl, ethyl) Modulates lipophilicity, prevents tautomerism, can affect binding affinity.
2-position Aryl or alkyl groups Significantly impacts biological activity, influences steric and electronic properties.
Benzene ring (4, 5, 6, 7-positions) Electron-donating or withdrawing groups Alters electronic density, can participate in hydrogen bonding, affects metabolic stability.

Academic research into novel benzimidazole scaffolds is dynamic and multifaceted, with several key trajectories currently being pursued. A major focus remains on the synthesis of new derivatives with enhanced therapeutic potential. nih.gov This includes the development of more efficient and environmentally friendly "green" synthesis methods, such as microwave-assisted reactions and the use of eco-friendly solvents. mdpi.comnih.gov

Another significant research direction is the hybridization of the benzimidazole scaffold with other pharmacologically active moieties to create new chemical entities with potentially synergistic or novel mechanisms of action. rsc.org This approach aims to develop compounds that can overcome drug resistance or target multiple pathways involved in a disease.

Furthermore, there is a growing interest in the application of benzimidazole derivatives in materials science. Researchers are exploring their use in the development of sensors, corrosion inhibitors, and advanced polymers. rsc.org The unique photophysical properties of certain benzimidazole derivatives are also being harnessed for applications in fluorescence imaging and diagnostics.

The study of structure-activity relationships (SAR) continues to be a fundamental aspect of benzimidazole research. researchgate.net By systematically modifying the benzimidazole scaffold and evaluating the biological activity of the resulting compounds, researchers can identify the key structural features required for a desired therapeutic effect. This knowledge is crucial for the rational design of new and more potent benzimidazole-based drugs and materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-1-methylbenzimidazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-3-9-11-10-7(12(9)2)5-4-6-8(10)13/h4-6,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGHFPKLEMRRSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1C)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Spectroscopic and Structural Elucidation of 1h Benzimidazol 4 Ol, 2 Ethyl 1 Methyl

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1H-Benzimidazol-4-ol, 2-ethyl-1-methyl-, a combination of 1D and 2D NMR techniques provides unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of 1H-Benzimidazol-4-ol, 2-ethyl-1-methyl- is expected to show distinct signals for the aromatic protons, the N-methyl group, the ethyl group, and the hydroxyl proton. The aromatic region would display a complex pattern corresponding to the three protons on the benzene (B151609) ring. The ethyl group would present as a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern due to spin-spin coupling. The N-methyl group would appear as a sharp singlet.

The ¹³C NMR spectrum provides information on the carbon framework. Due to the lack of tautomerism in the N-methylated benzimidazole (B57391), a full set of signals for each carbon atom is expected. nih.gov The chemical shifts are influenced by the electronic environment of each carbon atom. For instance, the C2 carbon, bonded to two nitrogen atoms, typically resonates at a lower field compared to the other aromatic carbons. mdpi.com

To definitively assign these signals, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed. COSY identifies proton-proton couplings, for example, between the methylene and methyl protons of the ethyl group. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1H-Benzimidazol-4-ol, 2-ethyl-1-methyl-

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity
C2-CH₂CH₃~2.9 (q)~22-23Quartet (¹H), Methylene (¹³C)
C2-CH₂CH₃~1.4 (t)~12-13Triplet (¹H), Methyl (¹³C)
N1-CH₃~3.6 (s)~30-32Singlet (¹H), Methyl (¹³C)
Ar-H (C5, C6, C7)~6.8-7.5 (m)~110-140Multiplet (¹H), Aromatic (¹³C)
C2-~155-158Quaternary (¹³C)
C4-OHVariable, broad (s)~150-155Singlet (¹H), Quaternary (¹³C)
C3a/C7a-~135-145Quaternary (¹³C)

Note: Predicted values are based on data for similar benzimidazole derivatives. Actual shifts may vary depending on solvent and experimental conditions. ias.ac.inrsc.orgbeilstein-journals.org

Dynamic NMR (DNMR) is utilized to study time-dependent processes such as conformational changes and restricted rotations within a molecule. nih.govunibas.it For 1H-Benzimidazol-4-ol, 2-ethyl-1-methyl-, DNMR could be employed to investigate the rotational barrier around the C2-C(ethyl) single bond. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different rotamers, if a significant energy barrier exists. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal. By analyzing the line shapes at various temperatures, the energy barrier (Gibbs free energy of activation, ΔG‡) for this rotation can be calculated. unibas.it While significant rotational barriers are less common for small alkyl groups like ethyl, steric hindrance from the N1-methyl group and the C7-proton could potentially influence this dynamic process.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

The FT-IR spectrum of 1H-Benzimidazol-4-ol, 2-ethyl-1-methyl- would be characterized by several key absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, likely involved in intermolecular hydrogen bonding. The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl and methyl groups would be observed in the 2980-2850 cm⁻¹ range. The C=N and C=C stretching vibrations of the benzimidazole ring system typically occur in the 1620-1450 cm⁻¹ region. mdpi.comresearchgate.net A distinct C-O stretching vibration associated with the phenolic hydroxyl group would be expected around 1250 cm⁻¹.

Raman spectroscopy provides complementary information. Aromatic ring stretching vibrations often give rise to strong Raman signals. The symmetric vibrations of the molecule are particularly Raman active. A combined analysis of both FT-IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule. researchgate.netnih.gov

Table 2: Characteristic Vibrational Frequencies for 1H-Benzimidazol-4-ol, 2-ethyl-1-methyl-

Vibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity (IR)
O-H Stretch (H-bonded)3400 - 3200Strong, Broad
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch2980 - 2850Medium-Strong
C=N / C=C Ring Stretch1620 - 1450Medium-Strong
C-H Bending1470 - 1370Medium
C-O Stretch (Phenolic)~1250Strong
Aromatic C-H Out-of-Plane Bend900 - 675Strong

Note: Frequencies are approximate and based on characteristic values for the respective functional groups in similar molecular environments. nih.govmdpi.comresearchgate.net

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the elemental composition of a molecule with high precision. For 1H-Benzimidazol-4-ol, 2-ethyl-1-methyl- (molecular formula C₁₀H₁₂N₂O), HRMS would provide a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺), confirming its elemental formula.

In addition to precise mass determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. Under electron ionization (EI) or other fragmentation techniques, the molecular ion breaks down into smaller, characteristic fragment ions. A plausible fragmentation pathway for this compound would involve the loss of the ethyl group (M-29) via cleavage of the C2-ethyl bond, a common fragmentation for 2-alkylbenzimidazoles. Another likely fragmentation is the loss of a methyl radical (M-15) from the N1 position. Subsequent fragmentations could involve the loss of CO or HCN from the ring system.

Table 3: Predicted High-Resolution Mass Spectrometry Data for C₁₀H₁₂N₂O

IonFormulaCalculated Exact Mass (m/z)Description
[M+H]⁺C₁₀H₁₃N₂O⁺177.1022Protonated Molecular Ion
[M]⁺˙C₁₀H₁₂N₂O⁺˙176.0944Molecular Ion
[M-CH₃]⁺C₉H₉N₂O⁺161.0709Loss of methyl radical
[M-C₂H₅]⁺C₈H₇N₂O⁺147.0553Loss of ethyl radical

Note: Fragmentation analysis helps to confirm the connectivity of the different substituents on the benzimidazole core.

X-ray Diffraction Studies for Crystal Structure Determination of Benzimidazole Derivatives

X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.net It provides precise information on bond lengths, bond angles, torsional angles, and intermolecular interactions, which are crucial for a complete structural understanding.

To perform this analysis, a suitable single crystal of 1H-Benzimidazol-4-ol, 2-ethyl-1-methyl- must first be grown. Single crystal X-ray diffraction analysis would reveal the exact molecular geometry. The benzimidazole ring system is expected to be largely planar. researchgate.netiucr.orgscispace.com The analysis would confirm the positions of the ethyl, methyl, and hydroxyl substituents on the ring.

A key feature that would be elucidated is the nature of the intermolecular interactions in the crystal lattice. The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and the N3 atom of the imidazole (B134444) ring (a hydrogen bond acceptor) suggests that strong intermolecular hydrogen bonds would play a significant role in the crystal packing. researchgate.netnih.gov These interactions dictate the supramolecular architecture of the compound in the solid state. nih.gov If the compound crystallizes in a non-centrosymmetric space group, the absolute configuration of any chiral centers could also be determined.

Table 4: Representative Crystal Data for a Benzimidazole Derivative

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.877 (5)
b (Å)5.874 (5)
c (Å)21.988 (5)
β (°)99.060 (5)
Volume (ų)1642.4 (16)
Z (molecules/unit cell)4

Note: Data presented is for a representative benzimidazole derivative, ethyl 2-(1H-benzimidazol-2-yl)-2-[2-(4-nitrophenyl)hydrazinylidene]acetate, to illustrate typical crystallographic parameters. nih.gov

Powder X-ray Diffraction for Polymorphism and Crystalline Purity

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental to the solid-state characterization of crystalline materials. In the pharmaceutical and chemical sciences, PXRD is instrumental in the investigation of polymorphism, the assessment of crystalline purity, and the confirmation of batch-to-batch consistency. The crystalline form of a compound can significantly influence its physicochemical properties, including solubility, dissolution rate, and stability.

For a crystalline solid like 1H-Benzimidazol-4-ol, 2-ethyl-1-methyl-, PXRD analysis involves irradiating a powdered sample with monochromatic X-rays and detecting the scattered intensity as a function of the scattering angle (2θ). The resulting diffraction pattern is a unique fingerprint of the crystalline lattice. Each peak in the diffractogram corresponds to a specific set of lattice planes, as described by Bragg's Law (nλ = 2d sinθ), where n is an integer, λ is the wavelength of the X-rays, d is the spacing between the crystal lattice planes, and θ is the scattering angle.

The investigation of polymorphism in 1H-Benzimidazol-4-ol, 2-ethyl-1-methyl- would involve a systematic screening process. This typically includes crystallization of the compound under a variety of conditions, such as different solvents, temperatures, and pressures. Each batch would then be analyzed by PXRD. The existence of different crystalline forms, or polymorphs, would be indicated by distinct powder diffraction patterns. Each polymorph, having a unique crystal lattice, will produce a characteristic set of peaks at different 2θ angles with varying relative intensities.

Crystalline purity is also critically assessed using PXRD. A pure, single-phase crystalline sample will exhibit a sharp, well-defined diffraction pattern. The presence of amorphous content would be indicated by a broad, diffuse background halo, while the presence of other crystalline impurities or polymorphs would manifest as additional, extraneous peaks in the diffraction pattern. By comparing the PXRD pattern of a test sample to a reference pattern of the pure, desired crystalline form, the presence of any crystalline contaminants can be identified.

While specific experimental PXRD data for 1H-Benzimidazol-4-ol, 2-ethyl-1-methyl- is not available in the public domain, an illustrative representation of a hypothetical PXRD pattern for a pure crystalline form is presented in the table below. This table lists the characteristic 2θ peaks, the corresponding d-spacing, and the relative intensities that would be expected for a single polymorphic form.

Hypothetical Powder X-ray Diffraction Data for 1H-Benzimidazol-4-ol, 2-ethyl-1-methyl-

2θ (degrees)d-spacing (Å)Relative Intensity (%)
8.510.4065
12.27.25100
15.85.6080
19.14.6450
21.54.1395
24.83.5970
27.03.3045

This data is illustrative and intended for exemplary purposes only.

Elemental Microanalysis for Compositional Verification

Elemental microanalysis, often referred to as combustion analysis, is a cornerstone technique for verifying the elemental composition of a pure chemical compound. This destructive method provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), and can be adapted to determine the content of other elements such as sulfur (S) and halogens. For a novel or synthesized compound like 1H-Benzimidazol-4-ol, 2-ethyl-1-methyl-, elemental analysis is a critical step in confirming its empirical and molecular formula.

The analysis is performed by combusting a small, precisely weighed amount of the sample at a very high temperature in a stream of oxygen. This process converts the elemental carbon to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen gas (N2) or nitrogen oxides, which are then converted back to N2. These combustion products are then passed through a series of specific detectors, and their quantities are measured. The mass percentages of each element in the original sample are then calculated from these measurements.

For 1H-Benzimidazol-4-ol, 2-ethyl-1-methyl-, the molecular formula is C10H12N2O. Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.01 g/mol ), hydrogen (1.01 g/mol ), nitrogen (14.01 g/mol ), and oxygen (16.00 g/mol ). The molecular weight of C10H12N2O is 176.22 g/mol .

The theoretical elemental percentages are as follows:

Carbon (C): (10 * 12.01 / 176.22) * 100% = 68.16%

Hydrogen (H): (12 * 1.01 / 176.22) * 100% = 6.87%

Nitrogen (N): (2 * 14.01 / 176.22) * 100% = 15.90%

Oxygen (O): (1 * 16.00 / 176.22) * 100% = 9.08%

In a laboratory setting, the experimentally determined values from elemental analysis are then compared to these theoretical values. A close agreement, typically within ±0.4%, provides strong evidence for the proposed molecular formula and the purity of the sample. The following table illustrates a hypothetical comparison between the theoretical and found values for 1H-Benzimidazol-4-ol, 2-ethyl-1-methyl-.

Elemental Analysis Data for C10H12N2O

ElementTheoretical (%)Found (%)
Carbon (C)68.1668.05
Hydrogen (H)6.876.91
Nitrogen (N)15.9015.82

The "Found" values are hypothetical and for illustrative purposes.

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a powerful and versatile set of techniques used for the separation, identification, and purification of the components of a mixture. For a compound such as 1H-Benzimidazol-4-ol, 2-ethyl-1-methyl-, advanced chromatographic methods are indispensable for assessing its purity and for its isolation from reaction mixtures and impurities. The choice of chromatographic technique depends on the properties of the compound and the nature of the potential impurities.

High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment of non-volatile and thermally sensitive compounds like many benzimidazole derivatives. In HPLC, a solution of the sample is passed through a column packed with a stationary phase under high pressure. The separation is based on the differential partitioning of the sample components between the mobile phase (a liquid solvent or solvent mixture) and the stationary phase.

For 1H-Benzimidazol-4-ol, 2-ethyl-1-methyl-, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol, often with a pH modifier like formic acid or trifluoroacetic acid). A UV detector is commonly used for the detection of benzimidazole derivatives due to their chromophoric nature. The purity of the sample is determined by the peak area percentage. A pure sample will ideally show a single major peak, and the area of this peak relative to the total area of all peaks in the chromatogram gives a quantitative measure of purity.

Gas Chromatography (GC) can be used for the analysis of volatile and thermally stable compounds. While some benzimidazole derivatives may require derivatization to increase their volatility and thermal stability, GC can be a high-resolution technique for purity assessment. In GC, the sample is vaporized and injected into a column, and separation occurs as the components are carried through the column by an inert gas (the mobile phase). The separation is based on the differential partitioning of the analytes between the mobile phase and a liquid or solid stationary phase coated on the column walls. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

Column Chromatography is a preparative technique widely used for the isolation and purification of benzimidazole derivatives from synthesis reaction mixtures. nih.gov In a typical setup, a glass column is packed with a solid adsorbent, most commonly silica gel or alumina. The crude reaction mixture is loaded onto the top of the column, and a solvent or a mixture of solvents (the eluent) is passed through the column. Separation is achieved based on the different affinities of the compounds for the stationary phase and the mobile phase. Fractions are collected sequentially, and those containing the pure desired compound, as determined by a monitoring technique like Thin-Layer Chromatography (TLC), are combined.

The following table provides a hypothetical example of an HPLC method for the purity assessment of 1H-Benzimidazol-4-ol, 2-ethyl-1-methyl-.

Illustrative HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 10 µL

This HPLC method is provided as a hypothetical example.

In Depth Computational and Theoretical Investigations of 1h Benzimidazol 4 Ol, 2 Ethyl 1 Methyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. By calculating the electron density, DFT can elucidate various chemical properties. For benzimidazole (B57391) derivatives, DFT studies have been instrumental in understanding their stability, reactivity, and spectroscopic characteristics dergipark.org.trresearchgate.net.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity nih.govirjweb.com.

For various benzimidazole derivatives, HOMO-LUMO energy gaps have been calculated to predict their reactivity. For instance, in a study on N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine, the HOMO-LUMO energy gap was found to be 4.4871 eV, indicating a high degree of stability irjweb.com. In another study on benomyl, a benzimidazole fungicide, the energy gap was calculated to be 5.039 eV nih.gov. These values suggest that benzimidazole derivatives are generally stable molecules.

Global reactivity descriptors, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), are derived from HOMO and LUMO energies and provide further insights into the molecule's reactivity. dergipark.org.tr

Table 1: Representative Global Reactivity Descriptors for a Benzimidazole Derivative (Note: Data is for N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine, as a representative example)

DescriptorValue (eV)
HOMO Energy-6.2967
LUMO Energy-1.8096
Energy Gap (ΔE)4.4871
Chemical Hardness (η)2.2449

This interactive table is based on data from a study on a related benzimidazole derivative to illustrate the typical values obtained from DFT calculations.

DFT calculations can also be used to determine various thermodynamic parameters, such as enthalpy, entropy, and Gibbs free energy, which are vital for understanding the stability and spontaneity of chemical reactions. For substituted benzimidazoles, these parameters can be calculated at different temperatures to assess their thermal stability. dergipark.org.tr

Theoretical calculations can predict spectroscopic properties, such as UV-Vis absorption spectra. Time-dependent DFT (TD-DFT) is a common method for this purpose. For a series of (1H-benzimidazol-2-ylmethyl)-N-(4-phenyl)amine derivatives, TD-DFT calculations have been used to assign the electronic transitions observed in their experimental UV-Vis spectra. sci-hub.box These studies help in understanding the relationship between the electronic structure and the absorption of light. The predicted spectra for benzimidazole derivatives typically show multiple absorption bands corresponding to π-π* transitions within the benzimidazole and any associated aromatic rings. sci-hub.boxnih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide detailed information about the conformational stability and dynamic behavior of molecules like 1H-Benzimidazol-4-ol, 2-ethyl-1-methyl-.

For benzimidazole derivatives, MD simulations have been employed to understand how they interact with their biological targets and to assess the stability of these interactions. For example, MD simulations of benzimidazole-thiazole derivatives complexed with the COX-2 enzyme have revealed the stability of the ligand-protein complex over time. researchgate.net Similarly, simulations have been used to study the binding of benzimidazole derivatives to the active site of human dipeptidyl peptidase III, highlighting the importance of specific functional groups for stable binding. nih.gov These studies are crucial for drug design, as they can predict how a molecule will behave in a biological environment.

Quantitative Structure-Property Relationship (QSPR) Modeling for Structural Correlation with Predicted Attributes

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to correlate the chemical structure of a series of compounds with their physicochemical properties or biological activities. These models are valuable for predicting the properties of new compounds without the need for experimental testing.

Several QSAR studies have been conducted on benzimidazole derivatives to predict their antibacterial, antifungal, and anticancer activities. nih.govijpsr.combohrium.com These models use various molecular descriptors, such as steric, electronic, and topological parameters, to build a mathematical relationship with the observed activity. For instance, a QSAR study on 2-amino or 2-methyl-1-substituted benzimidazoles against Pseudomonas aeruginosa developed models with high predictive accuracy. nih.gov These models can be used to design new benzimidazole derivatives with enhanced biological activity.

Molecular Docking and Binding Energy Calculations for Theoretical Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action. spast.orgnih.govaip.org

Numerous molecular docking studies have been performed on benzimidazole derivatives to investigate their interactions with various biological targets, including enzymes and receptors. researchgate.netacs.orgtandfonline.com These studies have identified key amino acid residues involved in the binding and have helped to explain the structure-activity relationships of these compounds.

Binding energy calculations, often performed after docking, provide a quantitative estimate of the binding affinity between the ligand and the target. For example, in a study of benzimidazole-thiazole derivatives as COX-2 inhibitors, docking scores indicated promising interactions with the enzyme. researchgate.net In another study, the binding energies of benzimidazole derivatives with inactive ubiquitin thioesterase FAM105A were calculated to range from -5.17 to -7.34 kcal/mol. researchgate.net

Table 2: Representative Binding Energies of Benzimidazole Derivatives with a Protein Target (Note: Data is for various benzimidazole derivatives with Inactive ubiquitin thioesterase FAM105A, as a representative example)

CompoundBinding Energy (kcal/mol)
Derivative 1-7.34
Derivative 2-6.89
Derivative 3-6.54
Derivative 4-5.87
Derivative 5-5.17

This interactive table showcases a range of binding energies for different benzimidazole derivatives with a specific protein target, illustrating the output of molecular docking and binding energy calculations.

Computational Studies on Supramolecular Interactions within Benzimidazole Assemblies

Computational and theoretical investigations into the supramolecular interactions of benzimidazole assemblies, such as those involving 1H-Benzimidazol-4-ol, 2-ethyl-1-methyl-, provide critical insights into their solid-state structures and properties. These studies elucidate the nature and strength of non-covalent interactions that govern crystal packing and molecular recognition.

The crystal structure and stability of benzimidazole derivatives are significantly influenced by a network of intermolecular interactions, primarily hydrogen bonds and π-stacking interactions. In assemblies of 1H-Benzimidazol-4-ol, 2-ethyl-1-methyl-, the hydroxyl (-OH) and imidazole (B134444) nitrogen atoms are key participants in hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the sp2-hybridized nitrogen atom of the imidazole ring can act as an acceptor. These interactions can lead to the formation of defined molecular chains or dimers. For instance, in some benzimidazole crystal structures, molecules are linked by O—H⋯N hydrogen bonds, forming centrosymmetric dimers. nih.gov

Interaction TypeDonor/Participant 1Acceptor/Participant 2Typical Geometry
Hydrogen Bonding-OH groupImidazole NitrogenLinear or near-linear
π-StackingBenzimidazole Ring (π-system)Benzimidazole Ring (π-system)Parallel-displaced or T-shaped

To quantitatively assess the similarities and differences in the crystal packing of a series of related compounds, supramolecular similarity indices are employed. These indices provide a numerical measure of the degree of similarity based on geometric, contact area, and stabilization energy parameters. rsc.org The calculation of these indices allows for a systematic comparison of the supramolecular arrangements in different crystal structures.

The similarity indices are typically denoted as IX, where X can represent:

D (Geometric): This index quantifies the geometric similarity between the supramolecular arrangements.

C (Contact Area): This index is based on the similarity of the intermolecular contact areas.

G (Stabilization Energy): This index compares the stabilization energies of the supramolecular assemblies.

A multiparameter index, often denoted as IDCG, can be used to provide a more comprehensive assessment of supramolecular similarity by combining the geometric, contact area, and energetic parameters. rsc.org Studies on a series of benzimidazole derivatives have demonstrated that compounds with different substituents can exhibit a high degree of supramolecular similarity. rsc.org This suggests that the underlying pattern of molecular association, driven by key interactions like hydrogen bonding and π-stacking, can be conserved even with variations in the peripheral chemical groups. rsc.org For instance, a comparative analysis might reveal that while the unsubstituted parent benzimidazole shows low similarity to its substituted derivatives, the substituted compounds themselves share a high degree of similarity in their crystal packing. rsc.org

Similarity IndexParameter MeasuredSignificance in Supramolecular Analysis
IDGeometric SimilarityQuantifies the likeness of the spatial arrangement of molecules.
ICContact Area SimilarityCompares the surfaces of intermolecular contact.
IGStabilization Energy SimilarityAssesses the similarity in the energetic stability of the crystal lattice.
IDCGMultiparameter (Geometric, Contact, Energy)Provides a holistic and robust measure of supramolecular similarity.

Reactivity and Mechanistic Studies of 1h Benzimidazol 4 Ol, 2 Ethyl 1 Methyl

Reaction Mechanisms of Benzimidazole (B57391) Derivatives

The reactivity of the benzimidazole ring system is governed by the interplay of the fused benzene (B151609) and imidazole (B134444) rings, offering sites for various chemical transformations. The presence of two nitrogen atoms in the imidazole moiety and the aromatic nature of the benzene ring dictate the outcomes of different reaction types.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzimidazole Ring System

The benzimidazole nucleus is an aromatic, 10π electron bicyclic system. chemicalbook.com The positions on the benzene ring (4, 5, 6, and 7) are π-excessive, making them susceptible to electrophilic attack. chemicalbook.com Conversely, the C2 position of the imidazole ring is electron-deficient due to the adjacent nitrogen atoms, rendering it prone to nucleophilic substitution. chemicalbook.comresearchgate.net

Electrophilic Aromatic Substitution:

Electrophilic substitution reactions on the benzimidazole ring, such as nitration, halogenation, and sulfonation, primarily occur on the benzene portion of the molecule. The directing influence of the imidazole ring and any existing substituents on the benzene ring will determine the regioselectivity of these reactions. For instance, calculations predict that electrophilic substitution should preferentially occur at the 4-position. chempedia.info However, experimental results can vary depending on the reaction conditions and the nature of the electrophile.

Nucleophilic Aromatic Substitution:

The C2 position of the benzimidazole ring is the primary site for nucleophilic attack. This is due to the electron-withdrawing effect of the two nitrogen atoms, which makes the C2 carbon electrophilic. A variety of nucleophiles can displace leaving groups at this position. Additionally, intramolecular nucleophilic aromatic substitution (SNAr) reactions have been reported where a nucleophile from a side chain attacks the benzene ring, leading to the formation of fused heterocyclic systems. nih.gov For example, 2-(2-nitrophenyl)-1H-benzimidazoles can undergo high-yielding intramolecular SNAr of the nitro group with N-pendant alkoxides under mild conditions. nih.gov

Reaction TypePosition(s)Driving FactorExample Reagents
Electrophilic Aromatic SubstitutionC4, C5, C6, C7π-excessive benzene ringHNO₃/H₂SO₄ (Nitration), Br₂ (Halogenation)
Nucleophilic Aromatic SubstitutionC2Electron-deficient C2 carbonAmines, Alkoxides

Oxidative Cyclization Reactions in Benzimidazole Formation

Oxidative cyclization is a common and efficient method for the synthesis of the benzimidazole core. nih.gov This strategy often involves the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidation step to form the aromatic imidazole ring. rsc.orgnih.gov

The general mechanism proceeds through the formation of a mono- or bis-imine intermediate from the reaction of the o-phenylenediamine and the aldehyde. acs.orgnih.gov This intermediate then undergoes intramolecular cyclization. The final step is the oxidation of the resulting dihydrobenzimidazole (imidazoline) intermediate to the aromatic benzimidazole. nih.gov A variety of oxidizing agents can be employed, and in some cases, air can serve as the oxidant. rsc.org Electrochemical methods have also been developed, offering a transition-metal- and chemical oxidant-free approach to this transformation. researchgate.net

Recent advancements have utilized readily available starting materials and environmentally benign conditions. For example, D-glucose has been used as a C1 synthon in the oxidative cyclization with o-phenylenediamines in water. acs.orgorganic-chemistry.org

Starting MaterialsKey IntermediatesReaction Conditions
o-phenylenediamine and aldehydeImine, DihydrobenzimidazoleOxidizing agent (e.g., air, I₂), electrochemical conditions, or catalyst (e.g., TsOH) rsc.org
Anilines and amidinesAmidinePIDA or Cu-mediated oxidation nih.gov

Cross-Coupling Reactions for C-C, C-N, and C-S Bond Formation

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the functionalization of the benzimidazole scaffold, enabling the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds. nih.govresearchgate.net These reactions typically involve the coupling of a halogenated or otherwise activated benzimidazole with a suitable coupling partner.

C-C Bond Formation:

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Stille, and Negishi couplings are widely used to introduce aryl, vinyl, or alkyl groups onto the benzimidazole ring system. nih.gov These reactions generally require a pre-functionalized benzimidazole (e.g., a bromo- or iodo-benzimidazole) and a corresponding organometallic reagent.

C-N Bond Formation:

The Buchwald-Hartwig amination is a prominent palladium-catalyzed method for the formation of C-N bonds, allowing for the introduction of a wide range of amine functionalities onto the benzimidazole core. nih.gov Copper-catalyzed Ullmann-type reactions are also frequently employed for N-arylation, both intermolecularly and intramolecularly, to construct complex benzimidazole-containing heterocycles. researchgate.netnih.govlookchem.com

C-S Bond Formation:

Copper-catalyzed cross-coupling reactions have been developed for the formation of C-S bonds, leading to the synthesis of benzothiazoles and related sulfur-containing benzimidazole derivatives. researchgate.net

Coupling TypeCatalyst SystemCommon Coupling Partners
C-CPalladium (e.g., Pd(OAc)₂) with phosphine ligandsBoronic acids (Suzuki), Organostannanes (Stille), Organozincs (Negishi)
C-NPalladium (e.g., Pd₂(dba)₃) with phosphine ligands; Copper (e.g., CuI, Cu₂O) with ligands like diamines or amino acidsAmines, Amides (Buchwald-Hartwig); Aryl halides (Ullmann)
C-SCopper (e.g., CuI)Thiols

Functionalization Strategies for 1H-Benzimidazol-4-ol, 2-ethyl-1-methyl-

The functionalization of a specific molecule like 1H-Benzimidazol-4-ol, 2-ethyl-1-methyl- would be guided by the inherent reactivity of the benzimidazole nucleus, modified by the electronic and steric effects of its substituents: the 1-methyl group, the 2-ethyl group, and the 4-hydroxy group.

Selective Alkylation and Acylation at Nitrogen and Carbon Positions

N-Alkylation and N-Acylation: In a generic benzimidazole, the N1 and N3 positions are available for alkylation or acylation. chemicalbook.com However, in 1H-Benzimidazol-4-ol, 2-ethyl-1-methyl-, the N1 position is already occupied by a methyl group. The remaining N3 position is available for further functionalization. Alkylation at N3 would result in a quaternary benzimidazolium salt. wikipedia.org

C-Alkylation and C-Acylation:

Direct C-alkylation of the benzimidazole ring is a powerful method for introducing substituents. For C2-unsubstituted benzimidazoles, transition metal-catalyzed C-H alkylation with alkenes is a well-established, atom-economical process. nih.govacs.org While the target molecule is already substituted at C2, this methodology highlights the reactivity of this position. For 1H-Benzimidazol-4-ol, 2-ethyl-1-methyl-, the remaining C-H bonds on the benzene ring (C5, C6, C7) are potential sites for functionalization. The directing effect of the 4-hydroxy group (an ortho-, para-director) would likely favor substitution at the C5 and C7 positions.

Copper-catalyzed regioselective C2-H alkylation of benzimidazoles with aromatic alkenes has been reported, demonstrating the feasibility of direct C-H functionalization at this position. acs.org While the target molecule already has a 2-ethyl group, this reactivity could be relevant for analogous structures. Enantioselective C2-allylation of benzimidazoles has also been achieved using 1,3-diene pronucleophiles. mit.edu Metal-free N-allylation and alkylation of benzimidazoles with Morita-Baylis-Hillman alcohols and acetates have also been demonstrated. beilstein-journals.org

PositionType of FunctionalizationReagents/ConditionsExpected Outcome for the Target Molecule
N3AlkylationAlkyl halidesFormation of a benzimidazolium salt
C5, C7Alkylation/AcylationFriedel-Crafts type reactionsSubstitution on the benzene ring, directed by the 4-OH group

Directed C-H Activation Methodologies

Directed C-H activation has emerged as a highly efficient strategy for the regioselective functionalization of heterocycles, including benzimidazoles. chemicalbook.com This approach utilizes a directing group to guide a transition metal catalyst to a specific C-H bond, which is then cleaved and functionalized.

For 1H-Benzimidazol-4-ol, 2-ethyl-1-methyl-, the existing substituents could potentially act as directing groups. The nitrogen atom of the imidazole ring is a common directing group for C2-H activation. nih.govacs.org However, since the C2 position is already substituted, this is not directly applicable. The 4-hydroxy group could potentially direct a catalyst to the ortho C5 position.

Palladium-catalyzed C-H activation has been used for the regioselective synthesis of 2-(2'-biphenyl)benzimidazoles, where an ortho-directed 2-aryl-benzimidazole is coupled with iodobenzene analogs. nih.gov This demonstrates the principle of using a substituent to direct C-H activation on the benzimidazole scaffold. Photocatalytic arene C-H amination has also been shown to be effective for benzimidazoles, allowing for the formation of C-N bonds at various positions on the benzene ring. acs.org

Directing GroupTargeted C-H bondCatalyst SystemPotential Functionalization
4-HydroxyC5Palladium, Rhodium, or Copper complexesArylation, Alkylation, Amination

Derivatization via 4-ol and 2-ethyl Substituents

The presence of the 4-hydroxyl (4-ol) and 2-ethyl groups on the 1-methyl-1H-benzimidazole core of 1H-Benzimidazol-4-ol, 2-ethyl-1-methyl- offers valuable opportunities for structural modification and the synthesis of a diverse range of derivatives. These functional groups provide reactive sites for various chemical transformations, allowing for the fine-tuning of the molecule's physicochemical properties.

The phenolic hydroxyl group at the 4-position is a key site for derivatization. Standard reactions targeting this group include O-alkylation and O-acylation. O-alkylation can be achieved by reacting the benzimidazol-4-ol with alkyl halides in the presence of a base, leading to the formation of ether derivatives. Similarly, O-acylation can be accomplished through reaction with acyl chlorides or acid anhydrides to produce the corresponding esters. These reactions are fundamental in medicinal chemistry for modifying a compound's lipophilicity and metabolic stability.

Table 1: Potential Derivatization Reactions of the 4-ol Group

Reaction Type Reagents Product Class
O-Alkylation Alkyl halide, Base (e.g., K₂CO₃) 4-Alkoxybenzimidazole
O-Acylation Acyl chloride or Anhydride, Base (e.g., Pyridine) 4-Acyloxybenzimidazole
Etherification Alcohol, Acid catalyst 4-Alkoxybenzimidazole

The 2-ethyl substituent, while generally less reactive than the 4-ol group, can also be a site for chemical modification. The ethyl group's methylene protons are susceptible to oxidation under strong oxidizing conditions, potentially yielding a 2-acetyl or 2-carboxybenzimidazole derivative. Furthermore, free-radical halogenation could introduce halogen atoms at the ethyl side chain, creating intermediates for further nucleophilic substitution reactions.

Table 2: Potential Derivatization Reactions of the 2-ethyl Group

Reaction Type Reagents Product Class
Oxidation Strong oxidizing agent (e.g., KMnO₄) 2-Acetyl or 2-Carboxybenzimidazole

Reactivity Towards Radical Species and Antioxidant Mechanisms (HAT, SPLET, RAF)iajpr.com

Benzimidazole derivatives bearing phenolic hydroxyl groups are recognized for their potential antioxidant properties. chemimpex.com The antioxidant activity of these compounds is primarily attributed to their ability to scavenge free radicals, thereby mitigating oxidative stress. The key mechanisms through which phenolic compounds exert their antioxidant effects are Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SPLET), and Radical Adduct Formation (RAF). acs.org

For 1H-Benzimidazol-4-ol, 2-ethyl-1-methyl-, the presence of the 4-hydroxyl group is crucial for its predicted antioxidant activity. This phenolic moiety can donate a hydrogen atom to a free radical, deactivating it and forming a more stable benzimidazolyl radical. The stability of this resulting radical is a key determinant of the antioxidant efficacy.

Hydrogen Atom Transfer (HAT): In the HAT mechanism, the phenolic hydroxyl group directly donates its hydrogen atom to a radical species (R•), effectively neutralizing it. The ease of this process is related to the bond dissociation enthalpy (BDE) of the O-H bond.

Single-Electron Transfer followed by Proton Transfer (SPLET): The SPLET mechanism involves the initial transfer of an electron from the benzimidazole derivative to the radical, forming a radical cation. This is followed by the transfer of a proton to the surrounding medium. This pathway is particularly significant in polar solvents.

Computational studies on similar phenolic benzimidazoles suggest that the HAT mechanism is often the predominant pathway for radical scavenging. researchgate.net The specific mechanism can be influenced by the solvent and the nature of the radical species involved. acs.org

Table 3: Plausible Antioxidant Mechanisms for 1H-Benzimidazol-4-ol, 2-ethyl-1-methyl-

Mechanism Description Key Factors
HAT Direct transfer of a hydrogen atom from the 4-OH group to a radical. Bond Dissociation Enthalpy (BDE) of the O-H bond.
SPLET Initial single-electron transfer followed by proton loss. Ionization potential, proton affinity, and solvent polarity.

Corrosion Inhibition Mechanisms of Benzimidazole Derivatives on Metal Surfaces (as a model for reactivity studies)analis.com.my

Benzimidazole and its derivatives are well-documented as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. nih.govrsc.org The mechanism of their protective action primarily involves the adsorption of the benzimidazole molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. nycu.edu.tw This adsorption process can be considered a model for the reactivity of these molecules at interfaces.

The adsorption of benzimidazole derivatives on a metal surface can occur through several modes:

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged benzimidazole molecule.

Chemisorption: This involves the formation of coordinate bonds between the lone pair electrons of the nitrogen atoms in the imidazole ring and the vacant d-orbitals of the metal atoms. The aromatic benzene ring can also contribute to this interaction through π-electron donation.

For 1H-Benzimidazol-4-ol, 2-ethyl-1-methyl-, the presence of the hydroxyl and ethyl groups is expected to influence its adsorption behavior and, consequently, its corrosion inhibition efficiency. The hydroxyl group can participate in hydrogen bonding and also act as an additional site for adsorption onto the metal surface. The ethyl group, being an electron-donating group, can increase the electron density on the benzimidazole ring system, which may enhance its adsorption and inhibition efficiency. rsc.org

Movement of the inhibitor molecules to the metal surface.

Adsorption of the inhibitor molecules onto the metal surface, displacing water molecules.

Formation of a protective barrier film.

Inhibition of both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

Table 4: Factors Influencing Corrosion Inhibition by Benzimidazole Derivatives

Factor Influence on Inhibition Efficiency
Concentration of Inhibitor Efficiency generally increases with concentration up to a certain limit. nih.gov
Molecular Structure Presence of heteroatoms (N, O, S) and π-electrons enhances adsorption. nycu.edu.tw
Substituent Effects Electron-donating groups can increase efficiency, while bulky groups may hinder adsorption.
Nature of the Metal The composition and surface state of the metal affect the adsorption process.

| Corrosive Environment | The type of acid and its concentration play a significant role. |

Reactions of 1H-Benzimidazol-4-ol, 2-ethyl-1-methyl- as a Synthon for Fused Heterocyclic Systemsfrontiersin.org

The benzimidazole scaffold is a valuable building block, or synthon, for the construction of more complex, fused heterocyclic systems. nih.govmdpi.com The reactivity of the N-H bond and the carbon at the 2-position are commonly exploited for the synthesis of fused systems. In the case of 1H-Benzimidazol-4-ol, 2-ethyl-1-methyl-, the presence of the 4-hydroxyl group provides an additional reactive site for cyclization reactions, enabling the synthesis of a unique range of fused heterocycles.

One potential route to fused systems involves the reaction of the 4-hydroxyl group with a suitable difunctional reagent. For instance, reaction with an α,ω-dihaloalkane could lead to the formation of a new ring fused to the benzene portion of the benzimidazole.

Another important reaction for the synthesis of fused systems from benzimidazoles is the Pictet-Spengler reaction. nycu.edu.twnih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. While the classic Pictet-Spengler reaction involves a separate β-arylethylamine, intramolecular variations are possible. For 1H-Benzimidazol-4-ol, 2-ethyl-1-methyl-, derivatization of the 4-hydroxyl group with a side chain containing an amine and a reactive carbonyl precursor could facilitate an intramolecular Pictet-Spengler type cyclization.

Furthermore, the imidazole ring itself can participate in annulation reactions. For example, reaction with appropriate reagents can lead to the formation of thiazolo[3,2-a]benzimidazoles or benzimidazo[2,1-b]quinazolines. nih.govacs.org The specific reaction pathways and resulting fused systems would depend on the chosen reagents and reaction conditions.

Table 5: Potential Fused Heterocyclic Systems from 1H-Benzimidazol-4-ol, 2-ethyl-1-methyl-

Fused System Potential Synthetic Strategy
Benzofuro[2,3-g]benzimidazole Intramolecular cyclization involving the 4-ol and a suitable side chain.
Pyrido[1',2':1,2]imidazo[4,5-f]benzimidazole Pictet-Spengler type reaction with a derivatized side chain.
Thiazolo[3,2-a]benzimidazole derivative Reaction of the imidazole ring with a suitable sulfur-containing reagent.

Exploration of 1h Benzimidazol 4 Ol, 2 Ethyl 1 Methyl in Advanced Materials and Supramolecular Chemistry

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating Benzimidazole (B57391) Derivatives

The construction of Metal-Organic Frameworks (MOFs) and coordination polymers (CPs) relies on the self-assembly of metal ions or clusters with organic ligands. Benzimidazole derivatives, including 1H-Benzimidazol-4-ol, 2-ethyl-1-methyl-, are excellent candidates for such ligands due to the presence of nitrogen atoms in the imidazole (B134444) ring, which act as effective N-donors for coordinating with metal centers. acs.orgresearchgate.net The design process involves selecting appropriate metal ions and benzimidazole-based ligands to achieve desired network topologies and properties, such as porosity and stability. globethesis.com

The synthesis of these crystalline materials is commonly achieved through solvothermal or hydrothermal methods. nih.gov In a typical procedure, a metal salt and the organic linker, such as 1H-Benzimidazol-4-ol, 2-ethyl-1-methyl-, are dissolved in a suitable solvent, often a high-boiling-point organic solvent like N,N-dimethylformamide (DMF), and heated in a sealed vessel. nih.gov Under these conditions, the components slowly crystallize, forming the extended, ordered structure of the MOF or coordination polymer. nih.govmdpi.com The specific structure of 1H-Benzimidazol-4-ol, 2-ethyl-1-methyl- offers two primary coordination sites: the nitrogen atom of the imidazole ring and the oxygen atom of the hydroxyl group. This dual-coordination capability allows it to act as a versatile linker, potentially bridging multiple metal centers to form robust one-, two-, or three-dimensional networks. researchgate.net

Table 6.1: Potential Metal Ions and Synthesis Conditions for MOFs with Benzimidazole-Based Ligands

Metal Ion Typical Counter-ion Common Solvents Synthesis Method Resulting Dimensionality
Zn(II) Chloride, Nitrate Ethanol, DMF Solvothermal 1D, 2D, 3D
Cd(II) Chloride Ethanol, DMF/H₂O Solvothermal, Layering 1D, 2D
Cu(I)/Cu(II) Iodide, Chloride DMF, Methanol Room Temperature, Layering 1D, 2D
Mn(II) Terephthalate Ethanol Solvothermal 3D

This table presents representative data compiled from studies on various benzimidazole derivatives to illustrate common synthetic parameters. acs.orgnih.govrsc.org

Application of Benzimidazole Derivatives as Ligands in Catalytic Systems

The ability of benzimidazole derivatives to form stable complexes with a wide range of transition metals makes them highly valuable as ligands in catalytic systems. mdpi.com The electronic properties and steric environment of the metal center can be fine-tuned by modifying the substituents on the benzimidazole scaffold, thereby influencing the activity and selectivity of the catalyst.

Homogeneous and Heterogeneous Catalysis Using Benzimidazole-Derived Ligands

Benzimidazole-based ligands can be employed in both homogeneous and heterogeneous catalysis. mdpi.com In homogeneous systems, a soluble metal-benzimidazole complex catalyzes reactions in the liquid phase. For heterogeneous catalysis, these complexes can be immobilized on solid supports, or they can be integral components of solid catalysts like MOFs. rsc.orgmdpi.com Heterogeneous catalysts are often preferred in industrial applications due to their ease of separation from the reaction mixture and potential for recyclability. mdpi.comepa.gov

MOFs constructed with benzimidazole linkers, for instance, can serve as effective heterogeneous catalysts. rsc.org The framework can provide open metal sites that are catalytically active, or the benzimidazole ligand itself can be functionalized to participate in the catalytic cycle. A variety of catalysts, including those based on copper, iridium, and manganese, have been used for the synthesis of benzimidazole derivatives and, in turn, these derivatives serve as ligands in a multitude of organic transformations. mdpi.comrsc.orgepa.gov The 1H-Benzimidazol-4-ol, 2-ethyl-1-methyl- compound can chelate to a metal ion through its nitrogen and oxygen atoms, creating a stable complex that could catalyze reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions.

N-Heterocyclic Carbene Precursors from Benzimidazole Scaffolds

N-Heterocyclic Carbenes (NHCs) have become a dominant class of ligands in organometallic chemistry and catalysis, largely due to their strong σ-donating properties which allow them to form highly stable bonds with metal centers. pageplace.de Benzimidazole scaffolds provide a robust framework for the synthesis of NHC precursors, which are typically benzimidazolium salts. google.comnih.gov

The synthesis of an NHC precursor from 1H-Benzimidazol-4-ol, 2-ethyl-1-methyl- would involve the alkylation of the second nitrogen atom in the imidazole ring, followed by deprotonation to generate the carbene. However, a more common route involves the reaction of a substituted N,N'-disubstituted o-phenylenediamine with a one-carbon source like triethyl orthoformate or paraformaldehyde to form the benzimidazolium salt. researchgate.net This salt is the direct precursor to the NHC. Once formed, the benzimidazole-derived NHC can be complexed with metals like ruthenium, rhodium, or palladium to create catalysts for a wide array of reactions, including olefin metathesis and cross-coupling reactions. uliege.be The development of chiral benzimidazole NHC ligands is also of significant interest for applications in asymmetric catalysis. google.com

Table 6.2: Common Synthetic Routes to Azolium NHC Precursors

Route Key Reagents Intermediate Target Reference
Cyclization N,N'-disubstituted diamine, Trialkyl orthoformate Amidinium salt Imidazolinium salt nih.gov
Condensation Glyoxal, Primary amine, Paraformaldehyde Diazabutadiene Imidazolium salt nih.gov
Alkylation Benzimidazole derivative, Alkyl halide - Benzimidazolium salt google.com

This table outlines general strategies applicable to the synthesis of NHC precursors from various scaffolds, including benzimidazoles.

Self-Assembly Processes and Supramolecular Architectures Based on Benzimidazole Derivatives

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by noncovalent interactions. The benzimidazole core is an ideal platform for designing molecules that can spontaneously self-assemble into larger, well-defined structures. researchgate.net This assembly is driven by a combination of interactions, including hydrogen bonding, π-π stacking, and metal coordination. researchgate.net

Controlling Morphology and Structure through Noncovalent Interactions

The final morphology and structure of a supramolecular assembly are dictated by the nature and directionality of the noncovalent forces between the constituent molecules. researchgate.net For 1H-Benzimidazol-4-ol, 2-ethyl-1-methyl-, several key interactions can be predicted to control its assembly:

Hydrogen Bonding: The hydroxyl (-OH) group is a strong hydrogen bond donor, while the nitrogen atoms of the imidazole ring are hydrogen bond acceptors. This allows for the formation of robust and directional hydrogen-bonded networks, which are crucial in the formation of gels and other soft materials. acs.org

π-π Stacking: The planar, aromatic benzimidazole core can engage in π-π stacking interactions with neighboring molecules, leading to the formation of columnar or layered structures.

Hydrophobic Interactions: The ethyl and methyl groups, along with the benzene (B151609) ring, introduce hydrophobic character, which can drive assembly in aqueous environments to minimize contact with water.

Metal Coordination: As discussed previously, the nitrogen and oxygen atoms can coordinate with metal ions, leading to the formation of highly ordered metallosupramolecular structures. researchgate.net

By carefully balancing these interactions, it is possible to control the self-assembly process to create diverse and complex architectures with specific functions. researchgate.net

Host-Guest Chemistry with Benzimidazole Derivatives

In host-guest chemistry, a larger host molecule encapsulates a smaller guest molecule within a cavity. The benzimidazole moiety is well-suited to act as a guest due to its size, shape, and aromatic nature. Studies have shown that benzimidazole derivatives can be encapsulated by macrocyclic hosts such as cucurbit[n]urils. rsc.org

The interaction is driven by the favorable placement of the hydrophobic benzimidazole ring inside the host's cavity, away from the aqueous solvent, and can be further stabilized by hydrogen bonding or ion-dipole interactions between the guest and the portals of the host molecule. rsc.org Encapsulation within a host can significantly alter the physicochemical properties of the guest molecule, such as its solubility, stability, and fluorescence. rsc.org The 1H-Benzimidazol-4-ol, 2-ethyl-1-methyl- compound could act as a guest for a variety of synthetic hosts, with the potential for applications in areas such as sensing, drug delivery, or the protection of reactive species. nih.gov

Potential as Building Blocks for Functional Polymers and Optoelectronic Materials

The benzimidazole core is a versatile scaffold for the development of functional polymers and optoelectronic materials due to its high thermal stability, excellent charge transport properties, and tunable photophysical characteristics. The incorporation of benzimidazole moieties into polymer backbones can impart desirable properties such as high-performance insulation, good dielectric properties, and proton conductivity, making them suitable for applications in fuel cells and high-temperature environments.

The field of optoelectronics has seen significant contributions from benzimidazole-containing materials. mdpi.com These compounds are known to possess fluorescent properties, which are crucial for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPV), and chemical sensors. mdpi.com The electronic properties of benzimidazole derivatives can be finely tuned by modifying the substituents on the benzimidazole ring system. This tunability allows for the design of materials with specific absorption and emission spectra, as well as optimized charge carrier mobilities. For instance, theoretical studies on certain benzimidazole derivatives have shown their potential as nonlinear optical (NLO) materials, which are essential for modern hi-tech applications. acs.org

The potential of 1H-Benzimidazol-4-ol, 2-ethyl-1-methyl- as a monomer for functional polymers stems from the reactive hydroxyl and N-H groups, which can be utilized for polymerization reactions. The resulting polymers could exhibit interesting photophysical and electrochemical properties, influenced by the ethyl and methyl substitutions.

Table 1: Potential Optoelectronic Applications of Polymers Incorporating 1H-Benzimidazol-4-ol, 2-ethyl-1-methyl-

Application AreaPotential Role of the Benzimidazole MoietyExpected Properties
Organic Light-Emitting Diodes (OLEDs)Emitter layer, host material, or electron transport layer.High fluorescence quantum yield, good thermal stability, and efficient charge transport.
Organic Photovoltaics (OPVs)Donor or acceptor material in the active layer.Broad absorption spectrum and good charge carrier mobility.
Organic Field-Effect Transistors (OFETs)Active semiconductor layer.High charge carrier mobility and environmental stability.
Chemical SensorsFluorescent or colorimetric sensing element.Selective and sensitive response to specific analytes.

Anion Binding and Sensing Applications of Benzimidazole Derivatives

The development of chemosensors for the selective detection of anions is a significant area of research due to the crucial roles anions play in biological and environmental systems. mdpi.com Benzimidazole derivatives have emerged as effective anion recognition motifs. mdpi.comias.ac.in The N-H proton of the benzimidazole ring can act as a hydrogen bond donor, enabling the formation of stable complexes with various anions. This interaction can lead to a detectable signal, such as a change in color or fluorescence, forming the basis for colorimetric and fluorometric sensors. mdpi.comias.ac.in

The anion binding affinity and selectivity of benzimidazole-based sensors can be modulated by introducing different functional groups. For example, the incorporation of electron-withdrawing groups can enhance the acidity of the N-H proton, leading to stronger anion binding. ias.ac.in The design of sensors often involves linking the benzimidazole unit to a signaling moiety, such as a fluorophore or a chromophore. Upon anion binding, the electronic properties of the entire molecule are perturbed, resulting in a measurable optical response. mdpi.com For instance, a benzimidazole-functionalized BODIPY derivative has been shown to selectively detect the hydrogen sulfate anion through a distinct color change. mdpi.comresearchgate.net Similarly, bis(pyrrole-benzimidazole) conjugates have demonstrated selective interaction with fluoride ions. ias.ac.in

Given its structure, 1H-Benzimidazol-4-ol, 2-ethyl-1-methyl- possesses the key N-H proton necessary for anion recognition. The presence of the hydroxyl group could also participate in anion binding, potentially leading to enhanced affinity and selectivity. The development of a sensor based on this molecule would likely involve its functionalization with a suitable signaling unit to transduce the binding event into an observable signal.

Table 2: Examples of Anion Sensing by Benzimidazole Derivatives

Benzimidazole DerivativeTarget AnionSensing MechanismObservable Change
BODIPY-functionalized benzimidazoleHydrogen sulfate (HSO₄⁻)ColorimetricPink to yellow color change mdpi.comresearchgate.net
Bis(pyrrole-benzimidazole) conjugateFluoride (F⁻)Colorimetric and FluorometricStrong colorimetric and fluorometric response ias.ac.in
Triarylboron-functionalized bisbenzimidazoleFluoride (F⁻) and Cyanide (CN⁻)Fluorescence Quenching"Turn-off" fluorescence sensor consensus.appnih.gov

Conclusion and Future Academic Research Directions for 1h Benzimidazol 4 Ol, 2 Ethyl 1 Methyl

Summary of Key Research Avenues for 1H-Benzimidazol-4-ol, 2-ethyl-1-methyl-

Future research on 1H-Benzimidazol-4-ol, 2-ethyl-1-methyl- is projected to concentrate on several key areas, primarily driven by the known biological activities of analogous benzimidazole (B57391) structures. These include potential applications as antimicrobial, anticancer, and antiviral agents. impactfactor.orgresearchgate.netijpsjournal.com The unique substitution pattern of a hydroxyl group at the 4-position, an ethyl group at the 2-position, and a methyl group at the 1-position provides a distinct chemical entity for which structure-activity relationships (SAR) can be meticulously explored. researchgate.netijpsjournal.com

A primary research avenue will be the comprehensive evaluation of its pharmacological profile. High-throughput screening (HTS) methodologies can be employed to rapidly assess its activity against a wide array of biological targets. researchgate.netijpsjournal.com Concurrently, detailed mechanistic studies will be crucial to understand how the specific structural motifs of 1H-Benzimidazol-4-ol, 2-ethyl-1-methyl- contribute to its biological effects. For instance, the hydroxyl group may engage in hydrogen bonding with target proteins, a feature that can be investigated through biophysical techniques and computational modeling.

Furthermore, the synthesis of a library of analogues, by modifying the ethyl and methyl groups or the position of the hydroxyl group, will be instrumental in developing a robust SAR. researchgate.netijpsjournal.com This will not only help in optimizing the potency and selectivity of the parent compound but also in identifying novel pharmacological properties.

Challenges and Opportunities in Benzimidazole Chemical Research

The broader field of benzimidazole research faces both challenges and significant opportunities that will directly impact the future study of 1H-Benzimidazol-4-ol, 2-ethyl-1-methyl-. A primary challenge lies in overcoming drug resistance, a common issue with existing antimicrobial and anticancer therapies. nih.gov The development of novel benzimidazole derivatives like the one offers an opportunity to identify compounds with new mechanisms of action that can circumvent existing resistance pathways.

Another challenge is the often-poor solubility and bioavailability of benzimidazole compounds, which can limit their therapeutic potential. ijpsjournal.com Research into novel formulation strategies and prodrug approaches for 1H-Benzimidazol-4-ol, 2-ethyl-1-methyl- could provide a solution to this pharmacokinetic hurdle. The presence of a hydroxyl group in its structure may offer a handle for such modifications.

Intellectual property also presents both a challenge and an opportunity. While the benzimidazole scaffold is well-established, novel derivatives with unique substitution patterns and unexpected biological activities can be patented, providing an incentive for further research and development. impactfactor.org

The vast chemical space that can be explored around the benzimidazole core presents a significant opportunity. The structural plasticity of this scaffold allows for the generation of diverse libraries of compounds, increasing the probability of discovering new therapeutic agents. impactfactor.orgijpsjournal.com

Emerging Methodologies and Theoretical Frameworks for Future Studies

The investigation of 1H-Benzimidazol-4-ol, 2-ethyl-1-methyl- will be significantly advanced by the adoption of emerging synthetic and theoretical methodologies. In terms of synthesis, modern techniques such as microwave-assisted synthesis, green chemistry approaches, and the use of nanocatalysts are becoming increasingly prevalent in the preparation of benzimidazole derivatives. researchgate.netnih.govbenthamscience.com These methods offer advantages such as shorter reaction times, higher yields, and more environmentally friendly processes. impactfactor.org

Computational chemistry and theoretical frameworks are poised to play a pivotal role in accelerating the discovery process. researchgate.net Techniques like molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can be used to predict the biological activity of 1H-Benzimidazol-4-ol, 2-ethyl-1-methyl- and its analogues, guiding synthetic efforts towards the most promising candidates. ijpsjournal.com Density Functional Theory (DFT) can also be employed to understand the electronic properties of the molecule, which are crucial for its reactivity and interaction with biological targets. researchgate.net

Furthermore, the integration of artificial intelligence and machine learning in drug discovery can aid in the analysis of large datasets generated from HTS and SAR studies, identifying subtle patterns and predicting the properties of novel compounds. The application of these advanced computational tools will be instrumental in unlocking the full therapeutic potential of 1H-Benzimidazol-4-ol, 2-ethyl-1-methyl-.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1H-Benzimidazol-4-ol, 2-ethyl-1-methyl-?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A common approach involves reacting o-phenylenediamine derivatives with appropriate carbonyl-containing precursors under acidic conditions. For example, substituted imidazole rings may form via thermal cyclization in the presence of catalysts like HCl or acetic acid . Optimizing reaction conditions (e.g., solvent polarity, temperature) is critical to enhance yield and purity. Structural analogs in and highlight the use of protecting groups (e.g., Boc) to manage regioselectivity during substitution .

Q. How can spectroscopic and crystallographic methods characterize this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon frameworks, particularly distinguishing between ethyl and methyl substituents. IR spectroscopy identifies hydroxyl (O–H) and aromatic C–N stretches .
  • Crystallography : Single-crystal X-ray diffraction (as in and ) resolves bond angles, torsion angles, and hydrogen-bonding networks. For example, the dimethylformamide solvate structure in demonstrates intermolecular interactions critical for stability .

Q. What are the primary biological activities reported for this benzimidazole derivative?

  • Methodological Answer : Literature reviews ( ) indicate potential antimicrobial, anti-inflammatory, or kinase-inhibitory properties. To validate these, researchers should design in vitro assays (e.g., MIC tests for antimicrobial activity, COX-2 inhibition assays for anti-inflammatory effects). Comparative studies with analogs (e.g., 4-nitro-imidazole derivatives in ) can contextualize activity profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions often arise from variations in assay conditions or structural impurities. Strategies include:

  • Reproducibility Checks : Replicate experiments using standardized protocols (e.g., uniform cell lines, solvent controls).
  • Structure-Activity Relationship (SAR) Analysis : Compare activity across analogs (e.g., substituent effects in and ) to identify critical functional groups .
  • Meta-Analysis : Cross-reference findings with crystallographic data () to assess whether conformational flexibility impacts binding .

Q. What experimental design considerations are critical for SAR studies on 2-ethyl-1-methyl substitutions?

  • Methodological Answer :

  • Variable Selection : Systematically modify substituents (e.g., ethyl chain length, methyl position) while keeping the benzimidazole core intact.
  • Control Groups : Include analogs like 2-cyclohexyl-benzimidazole ( ) to isolate steric/electronic effects .
  • Computational Pre-Screening : Use molecular docking (e.g., against kinase targets in ) to prioritize synthetic targets .

Q. How can computational methods predict the compound’s stability under varying pH or temperature conditions?

  • Methodological Answer :

  • Quantum Mechanics (QM) : Calculate bond dissociation energies (BDEs) for the hydroxyl group to predict oxidative degradation.
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous buffers (e.g., methanol:water systems in ) to model hydrolysis pathways .
  • Experimental Validation : Pair simulations with accelerated stability testing (e.g., HPLC monitoring under stress conditions) .

Q. What are the challenges in achieving regioselective functionalization of the benzimidazole core?

  • Methodological Answer : Regioselectivity is influenced by electronic (e.g., directing groups) and steric factors. For example:

  • Electrophilic Substitution : Use protecting groups (e.g., Boc in ) to block undesired positions .
  • Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura reactions (as in ) can target specific C–H bonds .

Methodological Challenges

Q. How to address low yields in multi-step syntheses of 2-ethyl-1-methyl derivatives?

  • Methodological Answer :

  • Intermediate Characterization : Use LC-MS or 1H^1H-NMR after each step to identify bottlenecks (e.g., unstable intermediates).
  • Catalyst Optimization : Screen catalysts (e.g., Pd/C, Ni-based) for key steps like reductive amination (see for analogous protocols) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.